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Compound of Interest

Compound Name: Vildagliptin Impurity B

Cat. No.: B8205278

An in-depth analysis of the identification, quantification, and regulatory considerations for
Vildagliptin Impurity B in bulk drug substances.

This technical guide provides a comprehensive overview for researchers, scientists, and drug
development professionals on the core aspects of identifying and controlling Vildagliptin
Impurity B. This document delves into the chemical nature of this impurity, detailed
experimental protocols for its detection, and the regulatory landscape governing its presence in
Vildagliptin bulk drug.

Introduction to Vildagliptin and its Impurities

Vildagliptin is an oral anti-hyperglycemic agent that enhances pancreatic islet function by
inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] The control of impurities in the
Vildagliptin active pharmaceutical ingredient (API) is critical to ensure its quality, safety, and
efficacy.[2] Impurity profiling is a mandatory requirement by regulatory authorities worldwide.[3]

It is crucial to note that the designation "Vildagliptin Impurity B" can refer to two distinct
chemical entities: a degradation product and a process-related impurity. This guide will address
both to provide a thorough understanding.

« Vildagliptin Amide Impurity (Degradation Impurity): This impurity, also known as Vildagliptin
Carboxamide Impurity or Vildagliptin IP Impurity B, is formed through the hydrolysis of the
nitrile group of the Vildagliptin molecule.[2][4]
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« Vildagliptin Dimer Impurity (Process-Related Impurity): This impurity is a dimer formed during
the synthesis of Vildagliptin.[5][6]

Chemical and Physical Properties

A clear understanding of the chemical properties of Vildagliptin and its "Impurity B" variants is

fundamental for the development of specific analytical methods.

Vildagliptin Amide

Vildagliptin Dimer

Property Vildagliptin Impurity (Impurity Impurity (Impurity
B) B)
(2S)-1-[2-[[2-[(2S)-2-
(2S)-1-[2-[(3-hydroxy- (2S)-1-[2-[(3-hydroxy- cyanopyrrolidin-1-
1- 1- yl]-2-oxoethyl]-(3-
IUPAC Name adamantyl)aminolacet = adamantyl)aminolacet  hydroxy-1-
yllpyrrolidine-2- yllpyrrolidine-2- adamantyl)amino]acet
carbonitrile carboxamide[7] yllpyrrolidine-2-
carbonitrile[5]
CAS Number 274901-16-5[8] 565453-39-6[7] 1036959-23-5[6]

Molecular Formula

C17H25N302[8]

C17H27N303][7]

C24H33Ns03][6]

Molecular Weight

303.4 g/mol [8]

321.41 g/mol [7]

439.55 g/mol [6]

Regulatory Landscape and Acceptance Criteria

The limits for impurities in new drug substances are governed by the International Council for

Harmonisation (ICH) guidelines, primarily ICH Q3A(R2).[9] These guidelines establish

thresholds for reporting, identification, and qualification of impurities.
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Threshold Maximum Daily Dose < 2 g/day

Reporting Threshold 0.05%

o 0.10% or 1.0 mg per day intake (whichever is
Identification Threshold
lower)

o 0.15% or 1.0 mg per day intake (whichever is
Quialification Threshold
lower)

Table based on ICH Q3A(R2) guidelines.

Specific limits for impurities in Vildagliptin products are established by manufacturers and
approved by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food
and Drug Administration (FDA). For instance, in a public assessment report for a
Vildagliptin/Metformin hydrochloride combination product, the shelf-life acceptance criteria for
two non-genotoxic related compounds were set at not more than 1% for each impurity.[1]

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible
for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and
glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases
the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and
suppressed glucagon secretion.
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Vildagliptin's DPP-4 Inhibition Pathway.

Experimental Protocols for Identification and
Quantification

The identification and quantification of Vildagliptin Impurity B are primarily achieved through
chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)
and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-
MS/MS).

High-Performance Liquid Chromatography (HPLC)
Method

This section outlines a general HPLC method that can be adapted for the detection and
guantification of both the amide and dimer impurities. Method validation should be performed
according to ICH Q2(R1) guidelines.

Chromatographic Conditions:
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Parameter Value
ODS-4 C18 (250 mm x 4.6 mm, 3 um) or
Column _
equivalent
Isocratic elution with a mixture of buffer (e.g.,
Mobile Phase phosphate buffer), acetonitrile, and methanol
(e.g., 87:10:3 viviv)
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 210 nm
Injection Volume 10 pL

Sample Preparation:

o Standard Solution: Accurately weigh and dissolve the Vildagliptin Impurity B reference

standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known

concentration.

o Sample Solution: Accurately weigh and dissolve the Vildagliptin bulk drug sample in the

same diluent to a specified concentration.

o Spiked Solution (for Accuracy): Prepare sample solutions spiked with known amounts of the

Impurity B reference standard at different concentration levels (e.g., 50%, 100%, and 150%

of the specification limit).

UPLC-MS/MS Method for Higher Sensitivity and

Specificity

For more sensitive and specific detection, especially for trace-level impurities, a UPLC-MS/MS

method is recommended.[10][11]

Chromatographic and Mass Spectrometric Conditions:
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Parameter Value

Column C8or C18 (e.g., 50 mm x 2.1 mm, 1.8 pum)
Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile

Optimized for separation of Vildagliptin and its

Gradient impurities

Flow Rate 0.3 - 0.5 mL/min

Column Temperature 40°C

lonization Mode Electrospray lonization (ESI), Positive

MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):

Compound Precursor lon (m/z) Product lon (m/z)

Vildagliptin 304.2 154.2

Vildagliptin Amide Impurity 322.2 [To be determined]

Vildagliptin Dimer Impurity 440.3 [To be determined]

Note: Specific MRM transitions need to be determined through infusion and optimization of the
respective reference standards.

Experimental Workflow for Impurity Identification

The systematic workflow for the identification and characterization of an unknown impurity in a
Vildagliptin bulk drug sample is crucial for maintaining drug quality.
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Workflow for Vildagliptin Impurity Identification.
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Formation of Vildagliptin Impurity B

o Amide Impurity: The formation of the amide impurity is primarily due to the hydrolysis of the
cyano group of Vildagliptin. This degradation can be accelerated by exposure to high
humidity and temperature, as well as oxidative and basic stress conditions.[2][12]

o Dimer Impurity: The dimer impurity is a process-related impurity that can be formed during
the synthesis of Vildagliptin. One potential pathway involves the reaction of Vildagliptin with
an intermediate, (S)-N-chloroacetyl-2-cyanopyrrolidine, under basic conditions with a
catalyst.[5][6]

Conclusion

The effective identification and control of Vildagliptin Impurity B, in both its amide and dimer
forms, are essential for ensuring the quality and safety of the Vildagliptin bulk drug. This
technical guide provides a foundational understanding of the chemical nature of these
impurities, detailed analytical methodologies for their detection and quantification, and the
regulatory framework that governs their acceptable limits. By implementing robust analytical
strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can ensure the
purity and consistency of Vildagliptin, ultimately safeguarding patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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